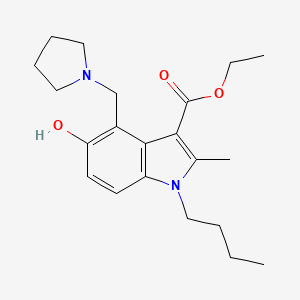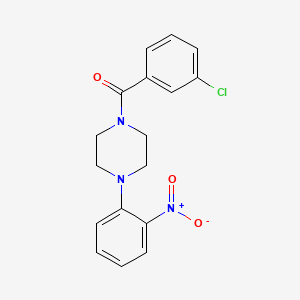
N-(2-ethylhexyl)-N'-(4-methylbenzyl)ethanediamide
Descripción general
Descripción
N-(2-ethylhexyl)-N'-(4-methylbenzyl)ethanediamide, commonly known as DEET, is a colorless and odorless liquid that is commonly used as an insect repellent. DEET was first synthesized in 1953 by the United States Department of Agriculture, and has since become the most widely used insect repellent in the world. DEET is highly effective against a wide range of insects, including mosquitoes, ticks, and fleas, and has been used to prevent the transmission of diseases such as malaria, dengue fever, and Zika virus.
Mecanismo De Acción
DEET works by blocking the insects' receptors for the chemical compounds that they use to locate their hosts. When DEET is applied to the skin, it interferes with the insects' ability to detect the presence of carbon dioxide, lactic acid, and other chemicals that are produced by the human body. This makes it difficult for the insects to locate their hosts, and they are more likely to avoid areas where DEET has been applied.
Biochemical and Physiological Effects
DEET has been shown to have a low toxicity profile and is generally considered safe for use in humans. However, DEET can cause skin irritation in some individuals, and prolonged exposure to high concentrations of DEET can cause neurological symptoms such as headaches, dizziness, and seizures. DEET is also toxic to aquatic organisms and can have a negative impact on the environment if not used properly.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DEET is a highly effective insect repellent and is widely used in laboratory experiments to prevent the contamination of samples by insects. However, DEET can interfere with some laboratory assays, and care must be taken when using DEET in experiments to ensure that it does not affect the results of the assay.
Direcciones Futuras
There are several areas of research that could be explored in the future to further understand the mechanism of action of DEET and to develop new insect repellents. Some possible future directions include:
1. Investigating the molecular mechanisms of DEET's insect-repelling properties.
2. Developing new insect repellents that are more effective and have fewer side effects than DEET.
3. Studying the environmental impact of DEET and developing more eco-friendly alternatives.
4. Exploring the use of DEET in combination with other insect repellents to increase their effectiveness.
Conclusion
DEET is a highly effective insect repellent that has been widely used for over 60 years. DEET works by interfering with the insects' sense of smell, making it difficult for them to locate their hosts. DEET has been extensively studied for its insect-repelling properties and has been shown to be highly effective against a wide range of insects. While DEET has some limitations and potential side effects, it remains the most widely used insect repellent in the world. Future research will continue to explore the mechanism of action of DEET and develop new insect repellents that are more effective and have fewer side effects.
Aplicaciones Científicas De Investigación
DEET has been extensively studied for its insect-repelling properties and has been shown to be highly effective against a wide range of insects. DEET works by interfering with the insects' sense of smell, making it difficult for them to locate their hosts. DEET has also been shown to have a deterrent effect on insects, causing them to avoid areas where DEET has been applied.
Propiedades
IUPAC Name |
N'-(2-ethylhexyl)-N-[(4-methylphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-4-6-7-15(5-2)12-19-17(21)18(22)20-13-16-10-8-14(3)9-11-16/h8-11,15H,4-7,12-13H2,1-3H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLRMTDZZLJHNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC(=O)C(=O)NCC1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-fluoro-N-[2,2,2-trichloro-1-({[(4-methoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B3984624.png)

![N-[2,2-dichloro-1-({[(3-methylphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B3984636.png)

![2-(methylthio)ethyl 6-methyl-2-oxo-4-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3984646.png)
![1-[2-(2,4-dichlorophenoxy)propanoyl]-3-(3-methoxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3984650.png)



![4-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-1,3-thiazol-2-ylbutanamide](/img/structure/B3984686.png)
![4-{4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}-6-isopropyl-2-methylpyrimidine](/img/structure/B3984692.png)


